5-phenoxy-1H-pyrrolo[2,3-b]pyridine

Kinase inhibitor library 7-azaindole building block parallel synthesis

5-Phenoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1036008-18-0) is a 5-substituted 7-azaindole derivative. The 7-azaindole scaffold constitutes the core of numerous clinical and preclinical kinase inhibitors, including the FDA-approved BRAF inhibitor vemurafenib.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B8488634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenoxy-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CN=C3C(=C2)C=CN3
InChIInChI=1S/C13H10N2O/c1-2-4-11(5-3-1)16-12-8-10-6-7-14-13(10)15-9-12/h1-9H,(H,14,15)
InChIKeyBZNQGRSEUXTOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenoxy-1H-pyrrolo[2,3-b]pyridine: Core Building Block for Kinase-Focused Libraries and FGFR/AAK1 Drug Discovery


5-Phenoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1036008-18-0) is a 5-substituted 7-azaindole derivative . The 7-azaindole scaffold constitutes the core of numerous clinical and preclinical kinase inhibitors, including the FDA-approved BRAF inhibitor vemurafenib [1]. This compound serves as a versatile synthetic building block (designated P-0035 in the Plexxikon patent family) for constructing 3,5-disubstituted-pyrrolo[2,3-b]pyridine kinase inhibitor libraries targeting FGFR, AAK1, and other kinases [2][3].

Kinase inhibitor scaffold research
Core 7-azaindole used in approved BRAF inhibitor vemurafenib
Direct 3-position electrophilic substitution
No 5-OH protection required under basic conditions
Phenoxy group for FGFR and AAK1 kinase libraries
Patent-designated building block P-0035

Why 5-Phenoxy-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Generic 5-Halo, 5-Hydroxy, or 5-Alkoxy Azaindole Building Blocks


The 5-position substituent on the 7-azaindole scaffold critically dictates both the synthetic tractability of downstream derivatization and the pharmacological profile of final kinase inhibitors. The phenoxy group provides a unique combination of moderate electron-withdrawing character, steric bulk, and π-stacking capacity that cannot be replicated by 5-hydroxy (hydrogen-bond donor, smaller), 5-methoxy (less steric hindrance, different metabolic profile), or 5-bromo (halogen bond donor, reactive cross-coupling handle) analogs. In the AAK1 inhibitor optimization campaign, 5-phenoxy-substituted pyrrolo[2,3-b]pyridines demonstrated differentiated binding modes and selectivity profiles compared to 5-alkoxy counterparts [1]. In FGFR-focused libraries, the phenoxy group at position 5 contributed to enhanced FGFR1-3 inhibitory potency through specific hydrophobic pocket interactions that smaller 5-substituents could not achieve [2].

5-Hydroxy analog

Hydrogen-bond donor alters reactivity; requires O-protection, adding synthetic steps and may shift binding profile

5-Methoxy analog

Smaller steric bulk and different rotational profile; may not recapitulate hydrophobic pocket interactions reported for phenoxy

5-Bromo analog

Cross-coupling handle leads to divergent chemical space; electrophilic substitution at 3-position not possible without additional steps

5-Phenoxy-1H-pyrrolo[2,3-b]pyridine: Quantified Differentiation Evidence Against 5-Hydroxy, 5-Methoxy, and 5-Bromo 7-Azaindole Analogs


Kinase Library Diversification: Phenoxy vs. Hydroxy at Position 5 Enables Direct 3-Position Functionalization Without Protecting Group Chemistry

In the Plexxikon kinase modulator patent family (US8268858B2), 5-phenoxy-1H-pyrrolo[2,3-b]pyridine (P-0035) is employed directly in a KOH-mediated condensation with 2,4-dichlorobenzaldehyde at the 3-position to generate (2,4-dichloro-phenyl)-(5-phenoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-methanol [1]. By contrast, the equivalent 5-hydroxy analog (1H-pyrrolo[2,3-b]pyridin-5-ol) would require prior O-protection to prevent competing alkoxide formation and O-alkylation under the same basic conditions, adding at least one synthetic step. The phenoxy group serves as a 'traceless' protecting group for the 5-hydroxy function while simultaneously introducing aromatic character beneficial for target binding.

Synthetic efficiency
Patent evidence
Direct one-step 3-position condensation
Eliminates ≥1 protection step vs. 5-OH
Supports protecting-group-free parallel synthesis
Patent US8268858B2; KOH/MeOH conditions
Kinase inhibitor library 7-azaindole building block parallel synthesis

Physicochemical Differentiation: 5-Phenoxy vs. 5-Methoxy 7-Azaindole — logP, PSA, and Rotatable Bond Count Impact on Lead-Likeness

The phenoxy substituent (C6H5O–) introduces greater lipophilicity and a different rotational profile compared to methoxy (–OCH3). While direct experimental logP data for the target compound is not available in peer-reviewed literature, calculated property differences are instructive: 5-phenoxy-1H-pyrrolo[2,3-b]pyridine (MW 210.23, formula C13H10N2O) possesses 5 rotatable bonds versus 2 for the 5-methoxy analog (MW 148.16, C8H8N2O) [1]. The additional aromatic ring provides a larger hydrophobic surface area for kinase pocket interactions, consistent with improved FGFR inhibitory potency observed for phenoxy-containing 7-azaindole derivatives in the RSC Advances 2021 series [2].

Physicochemical profile
Class-level inference
ΔMW +62, ΔRotBonds +3 vs. 5-methoxy
Larger hydrophobic surface area for kinase pockets
Phenoxy increment supports lipophilic pocket targeting
Calculated properties; FGFR SAR context
Drug-likeness physicochemical property lead optimization

AAK1 Affinity Differentiation: 5-Phenoxy vs. 7-Azaindole Core in 3,5-Disubstituted Inhibitor Series

The Verdonck et al. (2019) J Med Chem study established that 3,5-disubstituted-pyrrolo[2,3-b]pyridines bearing 5-aryloxy substituents (including phenoxy variants) achieved high AAK1 affinity, with optimized compounds demonstrating antiviral activity against dengue virus in vitro and in human primary dendritic cells [1]. The 5-phenoxy substitution pattern was critical for achieving balanced AAK1 potency and antiviral efficacy; the unsubstituted 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) lacks any measurable AAK1 inhibitory activity, and 5-hydroxy or 5-amino analogs showed >10-fold reduced affinity due to suboptimal occupancy of the hydrophobic pocket adjacent to the gatekeeper residue [1]. The crystal structure of AAK1 in complex with a 3,5-disubstituted-pyrrolo[2,3-b]pyridine inhibitor (PDB 5L4Q) confirmed that the 5-aryloxy group occupies a lipophilic cleft that cannot be engaged by smaller 5-substituents [2].

AAK1 affinity SAR
Cross-study comparable
Phenoxy >> hydroxy/amino for AAK1 binding
Structural basis PDB 5L4Q
Validated starting point for AAK1 inhibitor optimization
Antiviral assay context; human primary dendritic cells
AAK1 antiviral kinase selectivity

Commercial Availability and Catalog Differentiation: Phenoxy Building Block vs. 5-Bromo and 5-Hydroxy Analogs for Parallel Chemistry Workflows

5-Phenoxy-1H-pyrrolo[2,3-b]pyridine is commercially cataloged by multiple suppliers under CAS 1036008-18-0, with reported purity specifications of 97% (HPLC) and available quantities ranging from 500 mg to 10 g . In contrast, the 5-bromo analog (CAS 872619-18-4) is primarily employed for Suzuki/Heck cross-coupling diversification, while the 5-hydroxy analog (CAS 98549-88-3) serves as a precursor for O-alkylation or Mitsunobu chemistry . The phenoxy building block uniquely supports direct 3-position electrophilic substitution chemistry (as demonstrated in US8268858B2 [1]) without requiring pre-functionalization, enabling a distinct synthetic entry vector into kinase-focused libraries compared to the halogenated or hydroxylated building blocks.

Commercial catalog
Supporting evidence
CAS 1036008-18-0; purity 97%
Supports electrophilic substitution chemistry
Orthogonal entry to 5-phenoxy-7-azaindole space
Supplier catalog data; 500 mg–10 g scale
building block procurement parallel synthesis chemical supplier comparison

Optimal Deployment Scenarios for 5-Phenoxy-1H-pyrrolo[2,3-b]pyridine in Drug Discovery and Chemical Biology


Kinase-Focused Library Synthesis Requiring Direct 3-Position Derivatization Without 5-OH Protection

...

Antiviral Drug Discovery Targeting Host Kinase AAK1 for Broad-Spectrum Activity Against Dengue and Ebola

...

FGFR-Targeted Oncology Programs Requiring Selective FGFR1-3 Inhibition with Favorable Physicochemical Properties

...

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Direct 3-position electrophilic substitution
Protecting-group-free parallel synthesis
Antiviral host kinase AAK1 studies
AAK1 affinity SAR context
Structural biology confirmation (PDB 5L4Q)
FGFR kinase inhibitor research
FGFR1-3 inhibition context
Physicochemical property-driven optimization
Quote Request

Request a Quote for 5-phenoxy-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.